molecular formula C15H12N4S B15101483 4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B15101483
M. Wt: 280.3 g/mol
InChI Key: XWVHUTUPGMFKNO-UHFFFAOYSA-N
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Description

4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that incorporates benzimidazole, thieno, and pyrimidine moieties. This compound is of significant interest due to its potential pharmacological properties and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of alkylated benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Benzimidazol-2-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
  • 4-(1H-Benzimidazol-2-yl)-5,6-dimethylthieno[3,2-d]pyrimidine
  • 4-(1H-Benzimidazol-2-yl)-5,6-dimethylthieno[2,3-b]pyridine

Uniqueness

4-(Benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific arrangement of benzimidazole, thieno, and pyrimidine moieties, which confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C15H12N4S

Molecular Weight

280.3 g/mol

IUPAC Name

4-(benzimidazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C15H12N4S/c1-9-10(2)20-15-13(9)14(16-7-17-15)19-8-18-11-5-3-4-6-12(11)19/h3-8H,1-2H3

InChI Key

XWVHUTUPGMFKNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3C=NC4=CC=CC=C43)C

Origin of Product

United States

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